molecular formula C21H18N4O3S B2401660 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide CAS No. 899748-44-8

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide

Cat. No.: B2401660
CAS No.: 899748-44-8
M. Wt: 406.46
InChI Key: HIBJYAYXDUQJPM-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds to 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide has focused on their crystal structures. For instance, studies of (diaminopyrimidin-2-yl)thioacetamide derivatives, which have structural similarities, revealed that the pyrimidine ring in these compounds is inclined to the naphthalene ring system at specific angles, indicating interesting molecular geometries. These geometries affect the properties of the crystals, such as their hydrogen bonding patterns (Subasri et al., 2017).

Antimicrobial Activity

Compounds with similar structural features have been studied for their antimicrobial properties. Research involving derivatives of (tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones demonstrated good antimicrobial activity against various microorganisms like Staphylococcus aureus and Candida tenuis. This suggests potential applications in developing new antimicrobial agents (Voskienė et al., 2011).

Potential in Cancer and Inflammation Treatment

Studies on pirinixic acid derivatives, which bear structural resemblance, showed promise in treating inflammation and cancer. These compounds were found to be potent dual inhibitors of certain enzymes involved in inflammatory processes, suggesting their potential as anti-inflammatory drugs (Hanke et al., 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds, particularly focusing on derivatives with naphthalene moieties, have been extensively studied. These studies provide insights into the methods of synthesizing such compounds and their potential modifications, which could be relevant for this compound (Taha, 2012).

Antitumor and Antifolate Activities

There is research on pyrimidine derivatives as potential antitumor agents and dihydrofolate reductase (DHFR) inhibitors. This indicates possible research directions for the subject compound in the context of cancer treatment and enzyme inhibition (Gangjee et al., 2007).

Weak Interactions in Similar Compounds

Studies on barbituric acid derivatives, which share some structural similarities, have revealed the presence of steady intermolecular "sandwich" complexes. These findings could be significant in understanding the intermolecular interactions and stability of this compound (Khrustalev et al., 2008).

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-24-19-18(20(27)25(2)21(24)28)16(10-11-22-19)29-12-17(26)23-15-9-5-7-13-6-3-4-8-14(13)15/h3-11H,12H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBJYAYXDUQJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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